molecular formula C8H16KO2+ B8649871 Potassium octoate

Potassium octoate

Cat. No. B8649871
M. Wt: 183.31 g/mol
InChI Key: RLEFZEWKMQQZOA-UHFFFAOYSA-N
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Patent
US07473734B2

Procedure details

The potassium octoate was prepared by stirring 5.76 g of octanoic acid in 2 g of water and neutralizing with 5.00 g of aqueous potassium hydroxide (45%) diluted with 3 g of water. A waxy solid formed in the flask which was dissolved by adding about 15 ml of ethanol. The total solution was evaporated on a watch glass on a steam bath under a flow of nitrogen to give 7.2 g white solid.
Quantity
5.76 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(O)C.[OH-].[K+:15]>O>[CH3:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:10])=[O:9].[K+:15] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
5.76 g
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Name
Quantity
2 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A waxy solid formed in the flask which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
The total solution was evaporated on a watch glass on a steam bath under a flow of nitrogen

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCC(=O)O.[K+]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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